molecular formula C17H18N2O4S B5743029 N-[4-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide

N-[4-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide

Cat. No.: B5743029
M. Wt: 346.4 g/mol
InChI Key: NZTBAXOTVFWRHY-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide is a synthetic organic compound with a molecular formula of C17H18N2O4S. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a benzylsulfonyl group via an acetamide linkage. It is a white solid that is soluble in dimethyl sulfoxide and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide typically involves the following steps:

    Acetylation: The starting material, 4-aminophenylacetic acid, is acetylated using acetic anhydride to form N-(4-acetylamino)phenylacetic acid.

    Sulfonylation: The acetylated product is then reacted with benzylsulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The acetylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)acetamide: Similar structure but lacks the benzylsulfonyl group.

    N-(4-acetylamino)phenylsulfonamide: Contains a sulfonamide group instead of a sulfonyl group.

    N-(4-acetylamino)phenyl)-2-(methylsulfonyl)acetamide: Similar but with a methylsulfonyl group instead of a benzylsulfonyl group.

Uniqueness

N-[4-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide is unique due to the presence of both an acetylamino group and a benzylsulfonyl group, which confer specific chemical properties and biological activities that are distinct from its analogs.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-benzylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-13(20)18-15-7-9-16(10-8-15)19-17(21)12-24(22,23)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTBAXOTVFWRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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